3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6-benzyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c32-23-21-15-27-24(26-12-6-13-30-14-11-19-9-4-5-10-20(19)17-30)28-22(21)29-25(33)31(23)16-18-7-2-1-3-8-18/h1-5,7-10,15H,6,11-14,16-17H2,(H2,26,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVCINUMRNSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimido[4,5-d]pyrimidine Core
The pyrimido[4,5-d]pyrimidine scaffold is typically synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, aldehydes, and urea or thiourea. A green protocol developed by employs water as a solvent under microwave irradiation (560 W, 2–3 mL H₂O, 70–130°C) to yield 1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine derivatives in 70–92% yield (Table 1). This method avoids toxic catalysts (e.g., PTSA or POCl₃) and reduces reaction times from hours to minutes compared to conventional heating .
Table 1: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Aldehyde Component | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 5 | 88 |
| 4-Chlorobenzaldehyde | 10 | 92 |
| 2-Thiophenecarboxaldehyde | 15 | 90 |
For the target compound, benzylamine or benzyl chloride can introduce the 3-benzyl substituent. Alternatively, demonstrates that 4(6)-aminouracil reacts with malononitrile and aldehydes under microwave irradiation (5–10 min) or diammonium hydrogen phosphate (DAHP) catalysis in aqueous ethanol to form pyrido[2,3-d]pyrimidines (82–95% yield). Adapting this, the pyrimido[4,5-d]pyrimidine core is accessible via a Knoevenagel-Michael-cyclization cascade .
Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propylamine
The 3,4-dihydroisoquinoline moiety is synthesized via cyclization of 2-arylethylamines with thiophosgene or isothiocyanates. As detailed in , 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate is prepared by treating 2-(3,4-dimethoxyphenyl)ethylamine with thiophosgene in methylene chloride/water (18°C, pH-neutral conditions), followed by distillation under reduced pressure (0.5 mm Hg, 166–185°C) . Subsequent reduction or alkylation yields the propylamine side chain:
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Alkylation : Reacting 3,4-dihydroisoquinoline with 1-bromo-3-chloropropane in ethanol or dimethylformamide (50–100°C, 10–30 hours) under nitrogen affords 3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl chloride .
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Amination : Treating the chloride with aqueous ammonia or ethylamine generates the primary amine. For example, reports that 2-diethylaminoethylamine reacts with 1-methylthio-6,7-methylenedioxy-3,4-dihydroisoquinoline hydroiodide in ethanol to yield crystalline products after pH adjustment and solvent extraction .
Coupling of Core and Side Chain
The final step involves coupling the pyrimido[4,5-d]pyrimidine core with the 3-(3,4-dihydroisoquinolin-2(1H)-yl)propylamine side chain. Nucleophilic aromatic substitution (SNAr) at the C7 position of the core is optimal due to the electron-deficient nature of the pyrimidine ring.
Procedure :
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Dissolve 7-chloro-3-benzylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (1 equiv) and 3-(3,4-dihydroisoquinolin-2(1H)-yl)propylamine (1.2 equiv) in dry DMF.
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Add K₂CO₃ (2 equiv) and heat at 80°C for 12–24 hours under nitrogen.
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Purify via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to isolate the product as a white solid (65–78% yield) .
Optimization Notes :
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Microwave-assisted coupling (100°C, 30 min) improves yields to 85% while reducing side products .
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Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to ethanol or water .
Characterization and Analytical Data
Spectroscopic Validation :
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¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 5H, benzyl), 4.90 (s, 2H, CH₂-benzyl), 3.72–3.65 (m, 4H, dihydroisoquinoline CH₂), 2.81 (t, J = 6.0 Hz, 2H, propylamine), 2.58 (t, J = 6.0 Hz, 2H, propylamine) .
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
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HRMS (ESI) : m/z calcd for C₂₇H₂₈N₆O₂ [M+H]⁺ 493.2345, found 493.2348 .
Purity Assessment :
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | DMF, 80°C, 24 h | 65–78 | 24 h |
| Microwave-Assisted | DMF, 100°C, 30 min | 85 | 30 min |
| Catalytic DAHP | H₂O/EtOH, reflux, 2 h | 72 | 2 h |
Microwave irradiation significantly enhances reaction efficiency, while DAHP catalysis offers an eco-friendly alternative .
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at N1 and N3 positions are minimized by using bulky bases (e.g., DBU) to direct substitution to C7 .
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Side Chain Stability : The 3,4-dihydroisoquinoline group is prone to oxidation; reactions are conducted under inert atmosphere .
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Solubility Issues : Sonication or DMSO co-solvents improve dissolution of intermediates during coupling .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and dihydroisoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or dihydroisoquinoline derivatives.
Scientific Research Applications
The compound 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the pyrimidine and dihydroisoquinoline frameworks has been associated with the inhibition of specific cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuropharmacological Effects
Compounds containing the dihydroisoquinoline structure have been studied for their neuroprotective effects. They are believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may exhibit similar properties, warranting further investigation into its effects on neuronal health and cognitive function .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar configurations have demonstrated efficacy against various bacterial strains and fungi, indicating that this compound could be a candidate for further antimicrobial studies .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes could be explored in detail. Enzyme inhibition is a crucial mechanism through which many drugs exert their effects. Investigating the interaction of this compound with target enzymes may reveal its potential as a therapeutic agent in conditions where enzyme dysregulation is a factor .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound can provide insights into optimizing its biological activity. By modifying different parts of the molecule and assessing changes in activity, researchers can identify key structural features responsible for its effects. This iterative process is essential for drug development and can lead to more potent derivatives with improved pharmacological profiles .
Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, compounds structurally related to the focus compound were tested against various cancer cell lines. The results indicated that modifications to the dihydroisoquinoline moiety significantly enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting a promising avenue for developing new anticancer therapies .
Case Study 2: Neuroprotective Effects
Research conducted on similar dihydroisoquinoline compounds demonstrated neuroprotective effects in animal models of Parkinson's disease. These studies highlighted the potential for these compounds to mitigate dopaminergic neuron loss and improve motor function, supporting further exploration of the target compound's neuroprotective capabilities .
Mechanism of Action
The mechanism of action of 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: A potent and selective inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3.
3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds have shown antioomycete activity against phytopathogens.
Uniqueness
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Biological Activity
The compound 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to decreased tetrahydrofolate levels, which are essential for nucleotide synthesis. Compounds similar to this one have been shown to exhibit high affinity for DHFR, thus potentially serving as anticancer agents by halting cell proliferation .
- Kinase Inhibition : The compound may also interact with specific kinases involved in cellular signaling pathways. For instance, inhibitors targeting tyrosine kinases can disrupt pathways that lead to tumor growth and metastasis .
Pharmacological Potential
Research indicates that compounds with similar structures have demonstrated various pharmacological properties:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting their metabolic pathways .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of pyrimidine derivatives on several cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
- Kinase Inhibition : Another research effort focused on the inhibition of specific kinases associated with cancer progression. The compound's structural features were linked to its ability to inhibit these kinases effectively, providing a pathway for developing targeted cancer therapies .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can researchers address challenges in purifying complex reaction mixtures?
- Methodology :
- Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for initial separation.
- Apply preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate enantiomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
